molecular formula C14H17N3O3S B2848637 N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide CAS No. 1258778-34-5

N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No. B2848637
CAS RN: 1258778-34-5
M. Wt: 307.37
InChI Key: TWMNYLGHWXNKAK-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide, also known as CPDTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the thiazolidinedione class of compounds and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In

Mechanism of Action

N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide exerts its biological effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and plays a critical role in the development of various diseases, including cancer and diabetes. N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has been shown to improve insulin sensitivity and reduce blood glucose levels by increasing the expression of glucose transporter 4 (GLUT4) and reducing the expression of gluconeogenic enzymes.

Advantages and Limitations for Lab Experiments

N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of NF-κB, which makes it a valuable tool for studying the role of NF-κB in various biological processes. N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide is also stable and can be easily synthesized, which makes it a cost-effective reagent for lab experiments.
However, there are also some limitations associated with the use of N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide in lab experiments. N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental conditions. Additionally, N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has been shown to exhibit some cytotoxicity at high concentrations, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has also been shown to exhibit anti-cancer properties, and further research is needed to explore its potential as a cancer therapeutic. Additionally, N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has been shown to improve insulin sensitivity and reduce blood glucose levels, and further research is needed to explore its potential as a treatment for diabetes. Finally, further research is needed to optimize the synthesis of N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide and develop more soluble analogs for use in lab experiments.

Synthesis Methods

N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide can be synthesized using a two-step procedure. In the first step, 3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide is prepared by reacting 2-mercaptobenzoic acid with chloroacetyl chloride in the presence of triethylamine. In the second step, 3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide is reacted with cyanopropyl bromide in the presence of potassium carbonate and dimethylformamide to obtain N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide.

Scientific Research Applications

N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has also been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has been shown to exhibit anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.

properties

IUPAC Name

N-(1-cyanopropyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-2-12(10-15)16-14(18)11-5-3-6-13(9-11)17-7-4-8-21(17,19)20/h3,5-6,9,12H,2,4,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMNYLGHWXNKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=CC(=CC=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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